molecular formula C23H38O4 B3025994 Norhyodeoxycholic acid

Norhyodeoxycholic acid

Cat. No.: B3025994
M. Wt: 378.5 g/mol
InChI Key: ZBAVIUQLFUYWMT-NNUWNQTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norhyodeoxycholic acid is a synthetic bile acid derivative of hyodeoxycholic acid. It is a cholanoid compound with the chemical formula C23H38O4 and a molecular weight of 378.6 g/mol . This compound is known for its role as an intermediate in the synthesis of other bile acid derivatives and has been used in various scientific research applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Norhyodeoxycholic acid can be synthesized through the chemical modification of hyodeoxycholic acid. The synthesis involves the dehydroxylation of the 7β-hydroxy group and epimerization of the 6β-hydroxy group into a 6α-hydroxy group . The reaction conditions typically include the use of specific enzymes or chemical reagents to facilitate these transformations.

Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of hyodeoxycholic acid derivatives. The process includes the use of advanced chemical synthesis techniques and purification methods to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Norhyodeoxycholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound .

Scientific Research Applications

Norhyodeoxycholic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other bile acid derivatives.

    Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.

    Industry: Utilized in the production of synthetic bile acids and related compounds.

Comparison with Similar Compounds

    Hyodeoxycholic Acid: A precursor to norhyodeoxycholic acid with similar chemical properties.

    Ursodeoxycholic Acid: Another bile acid derivative with therapeutic applications in liver diseases.

    Chenodeoxycholic Acid: A primary bile acid involved in bile acid metabolism.

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications. Its ability to act as an intermediate in the synthesis of other bile acid derivatives makes it valuable in both research and industrial contexts .

Properties

IUPAC Name

(3R)-3-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-13(10-21(26)27)16-4-5-17-15-12-20(25)19-11-14(24)6-8-23(19,3)18(15)7-9-22(16,17)2/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15+,16-,17+,18+,19+,20+,22-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAVIUQLFUYWMT-NNUWNQTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norhyodeoxycholic acid
Reactant of Route 2
Norhyodeoxycholic acid
Reactant of Route 3
Norhyodeoxycholic acid
Reactant of Route 4
Norhyodeoxycholic acid
Reactant of Route 5
Norhyodeoxycholic acid
Reactant of Route 6
Norhyodeoxycholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.